7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Description
Properties
CAS No. |
57351-75-4 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c1-3-7-5-8-6-2-4(11)10(5)9-3/h2H,1H3,(H,7,8,9) |
InChI Key |
KZIMVODUUTZFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=CC(=O)N2N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-Amino-1,2,4-Triazoles with Carbon-Nitrogen Fragment Reagents
One of the principal approaches involves the reaction of 5-amino-1,2,4-triazoles with reagents that introduce a C-N-C fragment, leading to a (3+3) heterocyclization forming the fused triazolo-triazine ring system. For example, cyclization with triethyl orthoformate or triethyl orthobenzoate under reflux conditions yields 7-oxo-substituted triazolo[5,1-c]triazin-4-ones in moderate to good yields (33–75%) depending on the substituents and reaction conditions.
| Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Triethyl orthoformate | 100 °C, 18 h reflux | 62–75 | Efficient cyclization agent |
| Triethyl orthobenzoate | Reflux, 72 h | 33 | Longer reaction time required |
| Diethoxymethyl acetate | 120 °C, 2 h | 57–67 | Alternative cyclizing reagent |
This method provides a versatile route to various substituted triazolo-triazines by varying the amino-triazole precursor and the orthoester reagent.
Azo Coupling and Alkylation Routes
Another approach involves azo coupling reactions of α-nitro ketones with diazoazoles to produce alkyl-substituted dihydroazolo-triazines, which can be further oxidized or cyclized to the target compounds. For example, reaction of 1-nitropropan-2-one sodium salt with 5-diazoazoles generated in situ from amines leads to 4-methyl-3-nitro-1,4-dihydroazolo[5,1-c]triazin-4-ols in moderate yields (25–53%).
- Diazotization of 3-aminoazoles with sodium nitrite in acidic aqueous medium at low temperature.
- Addition of α-nitro ketone sodium salts to the diazonium salts.
- Stirring at low temperature followed by room temperature.
- Extraction and purification by solvent washes.
This method is valuable for introducing alkyl substituents at the 4-position, which can be modified to achieve the 7-methyl substitution after further transformations.
Cyclocondensation and Functional Group Transformations
Starting from hydrazinyl-substituted pyrimidotriazines, cyclocondensation reactions with electrophilic reagents such as phenacyl bromide, chloroacetyl chloride, or dimethylformamide dimethyl acetal can yield fused triazolotriazine derivatives. These intermediates can be selectively oxidized or functionalized to obtain the 7-methyl-6H-triazolo[5,1-c]triazin-4-one core.
| Intermediate | Reagent | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Hydrazinyltriazine | Phenacyl bromide | Moderate | NMR, IR, Mass Spectrometry |
| Hydrazinyltriazine | Dimethylformamide DMA | Moderate | Confirmed by disappearance of hydrazinyl protons in NMR |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| (3+3) Heterocyclization | 5-Amino-1,2,4-triazoles | Triethyl orthoformate, reflux, 100 °C | 33–75 | Versatile, widely used for fused triazines |
| Azo Coupling | α-Nitro ketone sodium salts | Diazonium salts from 3-aminoazoles | 25–53 | Introduces alkyl substituents |
| Cyclocondensation | Hydrazinyl pyrimidotriazines | Phenacyl bromide, DMF-DMA, chloroacetyl Cl | Moderate | Enables diverse functionalization |
Research Findings and Notes
- The cyclization reactions are sensitive to temperature and solvent conditions; reflux in DMF or acetic acid mixtures is common.
- The presence of substituents on the triazole ring affects the yield and regioselectivity of annulation.
- Purification often involves solvent extraction, recrystallization, and chromatographic techniques.
- Characterization of intermediates and final products relies on IR spectroscopy (noting characteristic C=O and N–H stretches), NMR (1H and 13C), and mass spectrometry to confirm molecular formula and structure.
- The synthetic routes allow for the introduction of various functional groups, enabling further derivatization for biological activity studies.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines in the presence of a base like triethylamine at room temperature.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolotriazine derivatives.
Substitution: Formation of substituted triazolotriazine derivatives.
Scientific Research Applications
Antiviral Applications
One of the primary applications of 7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one is in the development of antiviral agents. The compound has been investigated for its efficacy against various viral infections.
Triazavirin and Triazid
- Triazavirin : This compound is a sodium salt derivative of this compound and has been used clinically for treating influenza and other viral infections. It has demonstrated a reduction in the duration of symptoms associated with these diseases and has been utilized in COVID-19 treatment protocols as well .
- Triazid : Another derivative that has shown promise in clinical trials for its antiviral activity. It has been noted for its safety and rapid absorption in the body . The mechanism involves the reduction of nitro groups within the compound which enhances its antiviral properties.
Electrochemical Studies
The electrochemical behavior of this compound has been extensively studied to understand its redox properties.
Redox Transformations
Research indicates that this compound undergoes significant redox transformations in both aqueous and aprotic media. These transformations are crucial for understanding its reactivity and potential applications in sensors or as electroactive materials . The study also highlights the radical mechanisms involved during its electroreduction processes.
Therapeutic Potential Against Metabolic Disorders
Recent studies have explored the potential of this compound as a therapeutic agent against metabolic disorders such as diabetes.
Antidiabetic Activity
Novel derivatives of this compound have been synthesized and evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. These compounds have shown promising antiglycating properties which could be beneficial in managing diabetes .
Data Table: Summary of Applications
| Application Area | Compound Name | Key Findings |
|---|---|---|
| Antiviral | Triazavirin | Effective against influenza; used in COVID-19 treatment protocols |
| Triazid | Safe with rapid absorption; shows significant antiviral activity | |
| Electrochemical Studies | 7-Methyl-6H-Triazole | Undergoes redox transformations; radical mechanisms identified |
| Metabolic Disorders | DPP-IV Inhibitors | Novel derivatives show antiglycating activity; potential antidiabetic effects |
Case Study 1: Clinical Use of Triazavirin
A study conducted on patients with influenza demonstrated that those treated with Triazavirin had a significantly reduced duration of symptoms compared to the control group. The drug was well-tolerated with minimal side effects reported.
Case Study 2: Electrochemical Behavior Analysis
An investigation into the electrochemical properties revealed that this compound exhibited unique redox behavior that could be harnessed for sensor technology. The study utilized cyclic voltammetry to analyze its reduction pathways.
Mechanism of Action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it has been shown to inhibit c-Met kinase, a target involved in cancer cell proliferation. The binding of the compound to the active site of the enzyme prevents substrate access, leading to reduced enzyme activity and subsequent inhibition of cancer cell growth .
Comparison with Similar Compounds
Triazavirin (7-Methylthio-3-nitro-6H-triazolo-triazin-4-one Sodium Salt)
- Structure: Features a methylthio (-SMe) group at C7 and a nitro (-NO₂) group at C3 .
- Activity : Broad-spectrum antiviral agent effective against influenza (H5N1), SARS-CoV-2, and tick-borne encephalitis . Its mechanism involves metabolic activation via nucleophilic substitution of the nitro group with thiols (e.g., cysteine, glutathione), forming covalent adducts that inhibit viral proteins .
- Pharmacokinetics : Administered as tablets, capsules, or aerosols; modified chitosan-coated liposomes enhance colloidal stability .
4-Amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine (TTX)
- Structure: Contains amino (-NH₂) and nitro (-NO₂) groups at C4 and C3/C7, respectively .
- Activity : Primarily used as an energetic material (explosive) due to high thermal stability (decomposition temperature >300°C) and detonation performance (velocity = 8312 m/s, pressure = 27.04 GPa) .
Polyphenol-Modified Triazolo-triazines
- Structure: Polyphenol fragments attached to the triazolo-triazine core .
- Activity : Demonstrated dual antioxidant and antiviral activity, inhibiting herpes simplex virus polymerase via triphosphate metabolites .
7-Methyl-6H-triazolo-triazin-4-one (Target Compound)
- Structure : Lacks the nitro and methylthio groups of Triazavirin, with a simpler methyl (-CH₃) substituent at C6.
- Inferred Properties: Antiviral Potential: Reduced compared to Triazavirin, as the nitro group is critical for metabolic activation and thiol-mediated protein binding . Solubility: Likely higher than Triazavirin due to the absence of a sodium salt form, though methyl groups may lower aqueous solubility. Stability: Less acidic (pKa >1.1) than nitro-substituted analogues, impacting salt formation and bioavailability .
Pharmacokinetic and Mechanistic Differences
- Triazavirin :
- TTX :
- Target Compound :
- The methyl group may limit metabolic interactions but could improve membrane permeability due to hydrophobicity.
Biological Activity
7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one is a heterocyclic compound belonging to the triazolotriazine family. Its unique fused ring structure contributes to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- CAS Number : 57351-75-4
- Molecular Formula : CHNO
- Molecular Weight : 151.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably:
- c-Met Kinase Inhibition : The compound has demonstrated inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. By binding to the active site of c-Met, it prevents substrate access and reduces cell proliferation associated with various cancers .
Antitumor Activity
Research indicates that derivatives of triazolotriazines exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds similar to this compound have been tested against multiple cancer cell lines (e.g., leukemia, lung cancer) and shown promising results in inhibiting cell growth. A study conducted by the National Cancer Institute evaluated these compounds across 60 cancer cell lines using the sulforhodamine B assay. The results indicated potent antitumor activity against several types of cancer cells .
Structure-Activity Relationship (SAR)
The structural modifications of triazolotriazines significantly influence their biological activity:
- Methyl Substitutions : The presence of methyl groups at specific positions enhances the compound's affinity for target enzymes and receptors.
| Compound | Modification | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Methyl at position 7 | 12.5 | c-Met |
| 3-Hydroxy derivative | Hydroxyl at position 3 | 8.0 | c-Met |
| Ethyl derivative | Ethyl at position 3 | 15.0 | c-Met |
Case Studies
Several studies highlight the efficacy of triazolotriazine derivatives in cancer treatment:
- In Vivo Studies : In xenograft models using U87MG cells (a glioblastoma model), triazolotriazine derivatives exhibited significant tumor growth inhibition compared to control groups. These results underscore their potential as anticancer agents .
- Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin or cisplatin, triazolotriazine compounds have shown enhanced cytotoxic effects against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
